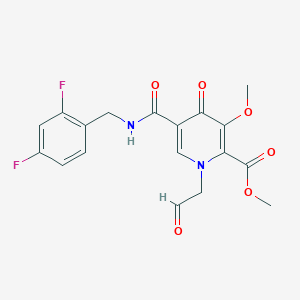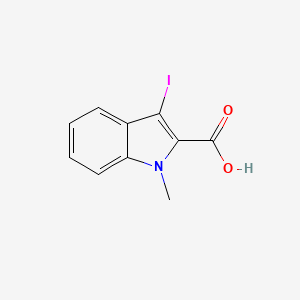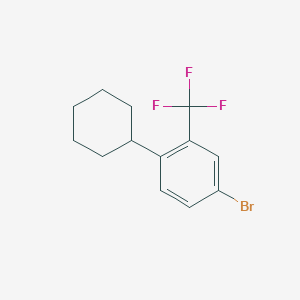
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H14BrF3 It is a derivative of benzene, where a bromine atom, a cyclohexyl group, and a trifluoromethyl group are substituted at the 4th, 1st, and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the cyclohexyl group.
Reduction: Lithium aluminum hydride can reduce the trifluoromethyl group.
Major Products
Substitution: 4-Methoxy-1-cyclohexyl-2-(trifluoromethyl)benzene
Oxidation: 4-Bromo-1-cyclohexanone-2-(trifluoromethyl)benzene
Reduction: 4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene
Scientific Research Applications
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved include:
Palladium-catalyzed cross-coupling: The compound participates in the oxidative addition step, where the palladium catalyst forms a complex with the aryl halide.
Biological interactions: Potential interactions with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Bromo-1-cyclohexyl-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a hydrogen atom at the 2nd position.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14BrF3 |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H14BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h6-9H,1-5H2 |
InChI Key |
ZYBXJLCTTQCRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


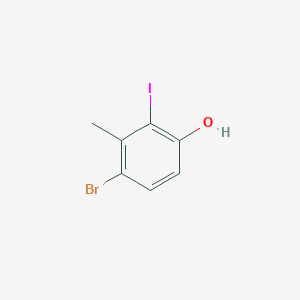
![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)

![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
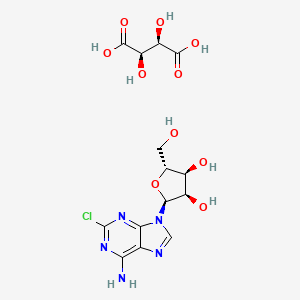


![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

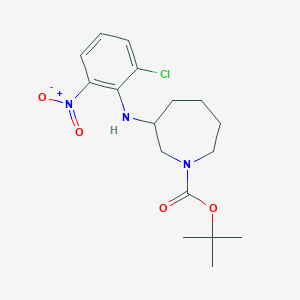

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
